molecular formula C23H22N2O5S2 B2989552 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 921527-61-9

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2989552
CAS No.: 921527-61-9
M. Wt: 470.56
InChI Key: KFQRDVCYZMYGKI-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Sulfonylation and Amidation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran or thiazole rings.

    Reduction: Reduced forms of the benzamide or sulfonyl groups.

    Substitution: Substituted benzofuran or thiazole derivatives.

Scientific Research Applications

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
  • N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Uniqueness

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is unique due to the specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c1-4-29-19-10-6-7-15-12-20(30-21(15)19)18-13-31-23(24-18)25-22(26)16-8-5-9-17(11-16)32(27,28)14(2)3/h5-14H,4H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQRDVCYZMYGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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